
2-Bromobenzoic acid phenacyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a phenacyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzoic acid phenacyl ester typically involves the esterification of 2-bromobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6 in an organic solvent such as acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure consistency and quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobenzoic acid phenacyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ester group can be oxidized to form corresponding acids or other derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzoic acid phenacyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromobenzoic acid phenacyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of different products depending on the reaction conditions . The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
2-Bromobenzoic Acid: Shares the bromine substitution on the benzoic acid ring but lacks the phenacyl ester group.
Phenacyl Bromide: Contains the phenacyl group but lacks the benzoic acid moiety.
Benzoic Acid Esters: Various esters of benzoic acid with different substituents on the ester group.
Uniqueness: 2-Bromobenzoic acid phenacyl ester is unique due to the presence of both the bromine atom and the phenacyl ester group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.
Eigenschaften
Molekularformel |
C15H11BrO3 |
|---|---|
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
phenacyl 2-bromobenzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
DEHFSCDKIVXMJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


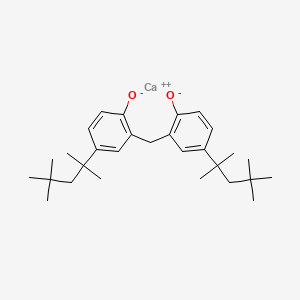
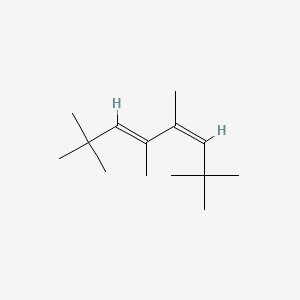
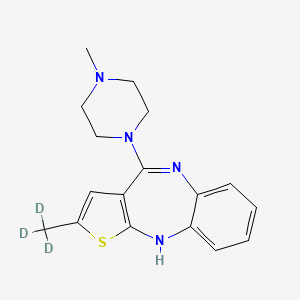
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)



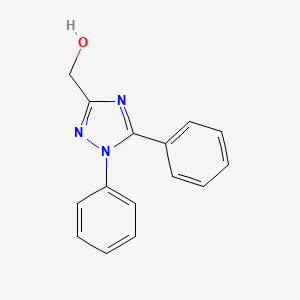
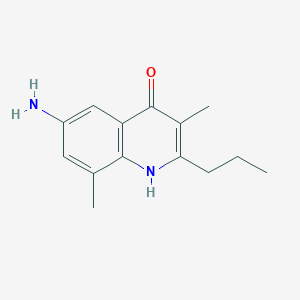
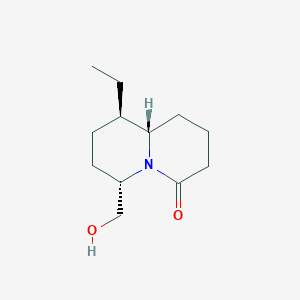

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
